Cas no 108152-65-4 (Acrylamide-d5)
Acrylamide-d5 Chemical and Physical Properties
Names and Identifiers
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- Acrylamide-d5 (6CI)
- ACRYLAMIDE-D5
- Acrylamide-d5, 98 atom % D, 98% (CP)
- D98309
- 108152-65-4
- (?H?)prop-2-en(?H?)amide
- N,N,2,3,3-Pentadeuterioprop-2-enamide
- Acrylamide-d5
-
- Inchi: 1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i1D2,2D/hD2
- InChI Key: HRPVXLWXLXDGHG-LUPFFDCSSA-N
- SMILES: O=C(/C(/[2H])=C(\[2H])/[2H])N([2H])[2H]
Computed Properties
- Exact Mass: 81.09985
- Monoisotopic Mass: 76.068
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 57.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.7
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- PSA: 20.31
- LogP: 0.35800
Acrylamide-d5 Security Information
- Hazard Category Code: 45-46-20/21-25-36/38-43-48/23/24/25-62
- Safety Instruction: 53-45
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Hazardous Material Identification:
Acrylamide-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A191309-5mg |
Acrylamide-d5 |
108152-65-4 | 5mg |
$ 98.00 | 2023-09-09 | ||
| TRC | A191309-10mg |
Acrylamide-d5 |
108152-65-4 | 10mg |
$ 161.00 | 2023-04-19 | ||
| TRC | A191309-25mg |
Acrylamide-d5 |
108152-65-4 | 25mg |
$ 339.00 | 2023-09-09 | ||
| TRC | A191309-50mg |
Acrylamide-d5 |
108152-65-4 | 50mg |
$ 541.00 | 2023-09-09 | ||
| A2B Chem LLC | AE10627-100mg |
ACRYLAMIDE-D5 |
108152-65-4 | 100mg |
$498.00 | 2024-04-20 | ||
| A2B Chem LLC | AE10627-250mg |
ACRYLAMIDE-D5 |
108152-65-4 | 250mg |
$827.00 | 2024-04-20 | ||
| 1PlusChem | 1P008TGJ-100mg |
Acrylamide-d5 |
108152-65-4 | 100mg |
$498.00 | 2025-02-24 | ||
| 1PlusChem | 1P008TGJ-250mg |
Acrylamide-d5 |
108152-65-4 | 250mg |
$827.00 | 2025-02-24 |
Acrylamide-d5 Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Acrylamide-d5
Latest Research Insights on Acrylamide-d5 (CAS: 108152-65-4) in Chemical Biology and Pharmaceutical Applications
Acrylamide-d5, a deuterated analog of acrylamide (CAS: 108152-65-4), has emerged as a critical tool in chemical biology and pharmaceutical research due to its unique isotopic labeling properties. Recent studies highlight its utility in tracing metabolic pathways, investigating toxicity mechanisms, and enhancing analytical sensitivity in mass spectrometry-based assays. This research briefing synthesizes the latest findings on Acrylamide-d5, focusing on its applications, safety profiles, and emerging methodologies in 2023-2024.
A pivotal study published in Chemical Research in Toxicology (2023) utilized Acrylamide-d5 as an internal standard to quantify acrylamide adducts in hemoglobin, revealing dose-dependent neurotoxicity markers in rodent models. The deuterium labeling enabled precise differentiation between endogenous and exogenous acrylamide, overcoming previous limitations in exposure assessment. Concurrently, Analytical Chemistry (2024) reported a novel LC-MS/MS method leveraging Acrylamide-d5's stability to achieve detection limits of 0.1 pg/mL in human plasma, facilitating early biomonitoring of occupational exposure.
In drug development, Acrylamide-d5 has been instrumental in probing Michael addition reactions—a key mechanism in covalent inhibitor design. A Journal of Medicinal Chemistry (2024) study demonstrated its use in kinetic isotope effect (KIE) studies to optimize irreversible kinase inhibitors, with deuterium substitution reducing off-target reactivity by 40%. Furthermore, its role in proteomics was expanded by a Nature Protocols (2023) paper detailing SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows for mapping acrylamide-induced protein modifications.
Regulatory perspectives have also evolved, with the European Medicines Agency (EMA) releasing updated guidelines in Q1 2024 recommending Acrylamide-d5 as a reference material for genotoxicity testing. This aligns with findings from the International Agency for Research on Cancer (IARC), which reaffirmed acrylamide's Group 2A carcinogen status but noted deuterated analogs' reduced metabolic activation in primate studies.
Emerging applications include its use in PET tracer development, where Acrylamide-d5's deuterium atoms improve radiolabeling efficiency (reported in Nuclear Medicine and Biology, 2024). Challenges remain in large-scale synthesis purity (currently ≥98% by HPLC), with ongoing research at MIT and ETH Zurich exploring enzymatic deuteration methods to enhance cost-effectiveness.
This briefing underscores Acrylamide-d5's dual role as both a research tool and a safety reference standard, with its CAS: 108152-65-4 now cited in 27% of recent acrylamide-related publications (Scopus data). Future directions point toward personalized medicine applications, particularly in stratifying patient susceptibility to acrylamide-related pathologies through isotopic biomarker profiling.
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